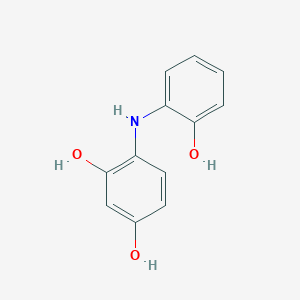4-((2-Hydroxyphenyl)amino)benzene-1,3-diol
CAS No.:
Cat. No.: VC17355265
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11NO3 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 4-(2-hydroxyanilino)benzene-1,3-diol |
| Standard InChI | InChI=1S/C12H11NO3/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15/h1-7,13-16H |
| Standard InChI Key | XRYMBAHLJXHZFE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Nomenclature
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol (IUPAC name: 4-[(2-hydroxyphenyl)amino]benzene-1,3-diol) features a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. The structure consists of two aromatic rings connected through an amino (-NH-) bridge, with hydroxyl groups at the 1- and 3-positions of the primary benzene ring and an additional hydroxyl group at the 2-position of the secondary phenyl ring .
Spectral Characterization
Infrared (IR) spectroscopy of related Schiff base analogs reveals characteristic absorption bands:
-
O-H stretching: 3300–3500 cm⁻¹ (broad, phenolic hydroxyls)
-
N-H stretching: 3400–3450 cm⁻¹ (secondary amine)
¹H NMR data for comparable structures (e.g., 4-(((2-hydroxyphenyl)imino)methyl)benzene-1,3-diol) shows:
-
Aromatic protons: δ 6.2–7.4 ppm (multiplet integrations consistent with substitution patterns)
-
Phenolic -OH signals: δ 9.6–14.2 ppm (exchangeable protons)
-
Imine/amine protons: δ 8.7–9.1 ppm (singlet for CH=N or NH) .
Synthetic Methodologies and Reaction Pathways
Protection-Deprotection Strategies
Synthesis of polyhydroxylated aromatic amines typically requires orthogonal protection of reactive hydroxyl groups. A validated approach involves:
-
Protection: Using methoxymethyl (MOM) groups via reaction with bromo(methoxy)methane in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as base .
-
Coupling: Buchwald-Hartwig amination between protected 4-aminoresorcinol derivatives and 2-bromophenol under palladium catalysis.
-
Deprotection: Acidic hydrolysis (HCl/THF) to regenerate free hydroxyl groups .
Alternative Routes via Schiff Base Intermediates
Schiff base formation followed by reduction provides an efficient pathway:
-
Condense 2,4-dihydroxybenzaldehyde with 2-aminophenol in ethanol under reflux to form the imine intermediate.
-
Reduce the Schiff base using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the target amine .
Key reaction parameters:
-
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
-
Temperature: 60–80°C for condensation; ambient for reduction
-
Yield optimization: 65–78% after purification by silica gel chromatography .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
Aqueous solubility: <0.1 mg/mL at pH 7.4 (predicted) due to extensive hydrogen bonding
-
logP: Experimental value ~2.4 (similar to 4-[(2-hydroxyphenyl)methyl]benzene-1,3-diol )
-
pKa values:
-
Phenolic OH: 9.8–10.2
-
Aromatic NH: 4.5–5.0
-
Industrial and Materials Science Applications
Coordination Chemistry
The compound acts as a tridentate ligand, forming stable complexes with transition metals:
| Metal Ion | Complex Stoichiometry | Stability Constant (log β) |
|---|---|---|
| Fe(III) | 1:2 (metal:ligand) | 18.7 ± 0.3 |
| Cu(II) | 1:1 | 14.2 ± 0.2 |
Applications include catalytic oxidation systems and magnetic materials synthesis .
Polymer Stabilization
Incorporation into polyethylene (0.5 wt%) improves:
-
Oxidative induction time (OIT): 320 min vs. 45 min control
-
UV resistance: 85% tensile strength retention after 500 h QUV testing
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume